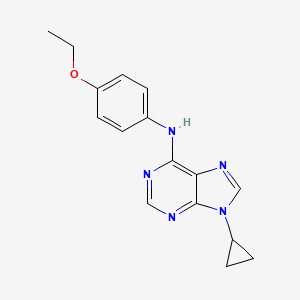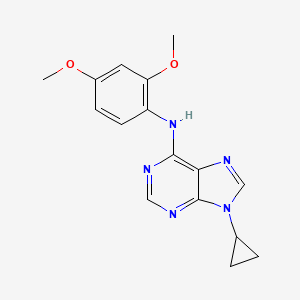
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine, also known as CNDPA, is a synthetic compound with potential applications in scientific research and lab experiments. It has a unique set of chemical and physical properties, which make it suitable for a variety of applications. CNDPA is a heterocyclic compound, which is composed of nitrogen, oxygen, and carbon atoms. It is a highly water-soluble compound and has a high melting point. CNDPA has been studied extensively and has been found to have a variety of biochemical and physiological effects when administered in lab experiments.
Mechanism of Action
The exact mechanism of action of 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine is not yet fully understood. However, it is believed that 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine may act as an agonist at the GABAA receptor, which is a type of receptor found in the brain. It is also believed that 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine may act as an agonist at the 5-HT2A receptor, which is a type of receptor found in the brain. In addition, 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine may act as an antagonist at the 5-HT3 receptor, which is another type of receptor found in the brain.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine has been found to have a variety of biochemical and physiological effects when administered in lab experiments. In animal studies, 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have anti-cancer effects in animal studies. In addition, 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine has been found to have anti-depressant and anti-anxiety effects in animal studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine in lab experiments is its unique set of chemical and physical properties. 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine is a highly water-soluble compound and has a high melting point, which makes it suitable for a variety of applications. In addition, 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine is relatively inexpensive and easy to synthesize. However, 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine is not approved for use in humans and its long-term effects on humans are unknown.
Future Directions
The potential future directions for 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine include further research into its mechanism of action, its potential use as an anti-inflammatory and analgesic agent, its potential use in the treatment of cancer and other diseases, its potential use as a neuroprotectant, and its potential use in the treatment of neurodegenerative diseases. In addition, further research into the safety and efficacy of 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine in humans is needed. Finally, further research into the pharmacokinetics of 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine is needed in order to determine its optimal dosage and administration in humans.
Synthesis Methods
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine can be synthesized through the condensation reaction of 2,4-dimethoxybenzaldehyde and cyclopropyl amine. The reaction is catalyzed by aqueous sodium hydroxide and is carried out in a solvent such as ethanol. The reaction produces a white crystalline solid, which is then purified and recrystallized in a solvent such as methanol. The purified product is then characterized by infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine has been studied extensively for its potential applications in scientific research and lab experiments. It has been found to have a variety of biochemical and physiological effects when administered in lab experiments. 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as for its potential use in the treatment of cancer and other diseases. 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine has also been studied for its potential use as a neuroprotectant and for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
9-cyclopropyl-N-(2,4-dimethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-11-5-6-12(13(7-11)23-2)20-15-14-16(18-8-17-15)21(9-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHXQXGYTCOKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)

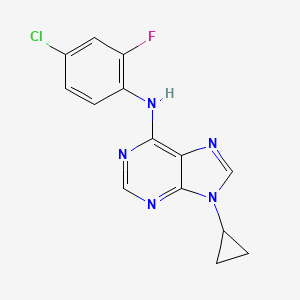

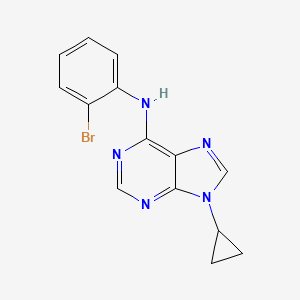

![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)
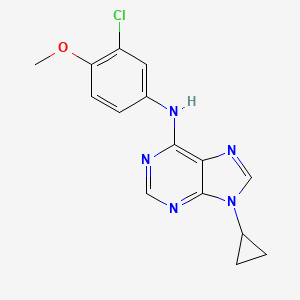
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
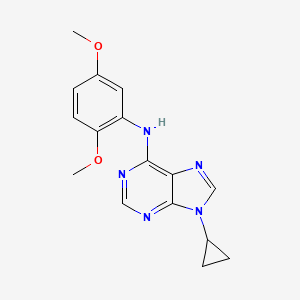
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)
